molecular formula C7H5N3O2 B6232541 5-azido-1,3-dioxaindane CAS No. 155268-21-6

5-azido-1,3-dioxaindane

Cat. No.: B6232541
CAS No.: 155268-21-6
M. Wt: 163.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azido-1,3-dioxaindane is a specialized organic compound featuring an azido functional group integrated into a 1,3-dioxaindane scaffold. Its primary research value lies in its potential as a versatile building block or intermediate in synthetic organic chemistry and materials science. The azide group is particularly valuable for participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. This reaction is widely used for the reliable and selective linkage of molecules, with applications in bioconjugation, polymer chemistry, and the development of probes and new materials. Researchers may also explore its utility as an energetic material precursor, as azido compounds are known for their high enthalpy of formation. This product is intended for laboratory research by qualified personnel. It is not for human or veterinary diagnostic or therapeutic use. Always consult the Safety Data Sheet (SDS) and handle with appropriate safety protocols, as organic azides can be shock and heat sensitive.

Properties

CAS No.

155268-21-6

Molecular Formula

C7H5N3O2

Molecular Weight

163.1

Purity

95

Origin of Product

United States

Significance of Organic Azides in Modern Synthesis and Chemical Biology

Organic azides are a highly versatile and energetic class of compounds characterized by the presence of the azide (B81097) (-N₃) functional group. Their importance in modern chemistry stems from the diverse reactivity of the azide moiety, which allows it to participate in a wide array of chemical transformations.

One of the most prominent applications of organic azides is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, selectivity, and biocompatibility, making them invaluable tools for bioconjugation, drug discovery, and materials science. The azide group's ability to form stable triazole linkages under mild conditions has revolutionized the way complex molecular assemblies are constructed.

In chemical biology, azides serve as powerful probes for studying biological processes. They can be incorporated into biomolecules such as proteins, nucleic acids, and sugars, acting as chemical reporters. nih.gov For instance, 5'-azido-5'-deoxyribonucleosides are used as precursors in the synthesis of modified oligonucleotides. nih.gov The azide group is relatively small and bioorthogonal, meaning it does not typically interfere with biological systems until it is selectively reacted with a probe molecule. This allows for the specific labeling and tracking of biomolecules within living organisms.

Furthermore, the azide group is a precursor to amines via the Staudinger reaction, providing a mild method for the introduction of an amino group. nih.gov The photolytic or thermolytic decomposition of azides can generate highly reactive nitrenes, which are useful in photolabeling experiments and for the synthesis of nitrogen-containing heterocycles.

The 1,3 Dioxaindane Scaffold: Structural Motifs and Synthetic Utility in Heterocyclic Chemistry

The 1,3-dioxaindane scaffold, also known as methylenedioxyindane, is a bicyclic heterocyclic system. It consists of an indane core where the two hydroxyl groups of a catechol have been protected as a methylene (B1212753) acetal (B89532). This structural motif is found in a variety of natural and synthetic compounds and is valued for its rigid conformation and its role as a versatile synthetic intermediate.

The 1,3-dioxaindane ring system is often derived from naturally occurring compounds like safrole or piperonal (B3395001) (heliotropin), which are used as starting materials in the synthesis of more complex molecules. The methylenedioxy bridge is generally stable to a range of reaction conditions, allowing for chemical modifications to be carried out on other parts of the molecule.

In medicinal chemistry, the 1,3-dioxaindane scaffold can act as a bioisostere for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its rigid structure can help in optimizing the orientation of functional groups for binding to biological targets.

Rationale for Investigating the Synergistic Properties of the Azido and Dioxaindane Moieties

The rationale for investigating a compound like 5-azido-1,3-dioxaindane lies in the potential for synergistic or additive properties arising from the combination of the azido (B1232118) group and the 1,3-dioxaindane scaffold.

Platform for Bioconjugation: The 1,3-dioxaindane scaffold provides a rigid and well-defined platform onto which the azido group is attached. This creates a valuable building block for use in click chemistry. The dioxaindane moiety can be further functionalized to modulate properties like solubility, lipophilicity, or to introduce other points of attachment, while the azido group serves as a reliable handle for conjugation to alkyne-containing molecules.

Probing Molecular Interactions: The combined structure could be used to design photoaffinity probes. The azido group can be converted into a reactive nitrene upon UV irradiation, which can then form a covalent bond with a nearby biological target. The rigid 1,3-dioxaindane scaffold would help to position the azido group in a specific orientation within a binding site, allowing for more precise mapping of molecular interactions.

Development of Novel Heterocyclic Systems: The azide (B81097) can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions involving the azido group and a substituent on the indane ring could lead to the formation of novel triazole- or tetrazole-fused heterocycles with potential applications in medicinal chemistry or materials science.

Overview of Research Trajectories for Azido Functionalized Heterocycles

Precursor Synthesis and Functionalization of the Dioxaindane Core

The foundational step in synthesizing this compound is the creation of the 1,3-dioxaindane scaffold. This bicyclic structure consists of a benzene (B151609) ring fused to a 1,3-dioxane (B1201747) ring.

Strategies for Dioxaindane Ring Construction

The formation of the 1,3-dioxaindane ring is typically achieved through the reaction of a catechol or a substituted catechol with an aldehyde or ketone in the presence of an acid catalyst. organic-chemistry.org Another common method involves the reaction of a diol with a carbonyl compound. organic-chemistry.orgsmolecule.com For instance, 1,3-propanediol (B51772) or 1,2-ethanediol (B42446) can be reacted with carbonyl compounds under acidic conditions to form 1,3-dioxanes and 1,3-dioxolanes, respectively. organic-chemistry.org The continuous removal of water, often accomplished using a Dean-Stark apparatus with toluene (B28343) as the solvent and p-toluenesulfonic acid as the catalyst, drives the reaction to completion. organic-chemistry.org

In the context of preparing precursors for this compound, a suitable starting material would be a functionalized catechol, such as 4-nitrocatechol (B145892). The nitro group can later be reduced to an amino group, which can then be converted to the azide functionality. The reaction of 4-nitrocatechol with a suitable aldehyde, like formaldehyde (B43269) or paraformaldehyde, in the presence of an acid catalyst would yield 5-nitro-1,3-dioxaindane.

Introduction of Halogen or Other Leaving Groups for Azidation

To introduce the azide group at the 5-position, a common strategy is to first install a good leaving group, such as a halogen, at this position. This is often accomplished through electrophilic aromatic substitution reactions. For example, the bromination of a 1,3-dioxaindane derivative can be achieved using bromine or N-bromosuccinimide. smolecule.com

Alternatively, if a nitro-substituted precursor like 5-nitro-1,3-dioxaindane is synthesized, the nitro group can be reduced to an amino group. This amino group can then be converted to a diazonium salt, which is an excellent leaving group and can be readily displaced by an azide ion. mdpi.com

Azidation Reactions for the 5-Position of the 1,3-Dioxaindane Scaffold

Once a suitable precursor with a leaving group at the 5-position is obtained, the azide functionality can be introduced through various azidation methods.

Nucleophilic Substitution Reactions with Azide Sources

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the azide group. This reaction involves the displacement of a leaving group, typically a halide, by an azide salt, such as sodium azide (NaN3). rsc.orgmasterorganicchemistry.comresearchgate.net The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com For the synthesis of this compound from a 5-halo-1,3-dioxaindane precursor, heating the halide with sodium azide in a suitable solvent would yield the desired product. The azide ion (N3-) is a potent nucleophile, making this a feasible and widely used transformation. masterorganicchemistry.com

PrecursorReagentSolventProduct
5-Bromo-1,3-dioxaindaneSodium AzideDMFThis compound
5-Iodo-1,3-dioxaindaneSodium AzideDMSOThis compound

Oxidative Azidation Approaches

Oxidative azidation provides an alternative route to introduce the azide group directly onto the aromatic ring, bypassing the need for a pre-installed leaving group. rsc.org These methods often involve the in-situ generation of a reactive azido (B1232118) radical (N3•) or another oxidizing azide species. acs.orgosti.gov For instance, the reaction of an aromatic compound with an azide source in the presence of an oxidant can lead to the formation of the corresponding aryl azide. nih.gov Iodine(III) reagents have also been utilized as oxidants in the functionalization of aromatic systems with azides. benthamdirect.com While less common for this specific scaffold, in principle, direct C-H azidation of the 1,3-dioxaindane core at the 5-position could be achieved under specific oxidative conditions.

Metal-Catalyzed Azidation Protocols

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl azides. mdpi.comnih.gov Copper-catalyzed reactions are particularly prevalent for the azidation of aryl halides. researchgate.netresearchgate.netbohrium.com These reactions typically employ a copper(I) or copper(II) salt as the catalyst, an azide source like sodium azide, and often a ligand to facilitate the reaction. mdpi.comresearchgate.net For example, the coupling of 5-bromo-1,3-dioxaindane with sodium azide could be catalyzed by a copper species to afford this compound, potentially under milder conditions and with higher yields compared to uncatalyzed nucleophilic substitution. researchgate.net Palladium-catalyzed C-H functionalization is another advanced strategy that could potentially be adapted for the direct azidation of the 1,3-dioxaindane ring system. snnu.edu.cn

Catalyst SystemAryl HalideAzide SourceProduct
CuI/L-proline5-Iodo-1,3-dioxaindaneNaN3This compound
Cu(OAc)2/Ligand5-Bromo-1,3-dioxaindaneNaN3This compound

Electrochemical Azidation Strategies

Electrochemical synthesis offers a green and efficient alternative for the introduction of the azide moiety onto aromatic scaffolds. These methods utilize traceless electrons as redox reagents, often under mild conditions, and can be applied to the azidation of C-H bonds. unipi.it For the synthesis of this compound, electrochemical azidation would typically target a C(sp²)–H bond on the benzene ring of the 1,3-dioxaindane precursor.

Manganaelectro-catalyzed C(sp³)–H azidation has been demonstrated as a viable strategy for introducing azide groups with high selectivity, using sodium azide as the nitrogen source. unipi.it This method is characterized by its use of an earth-abundant manganese catalyst and high functional group compatibility. unipi.it While demonstrated for C(sp³)–H bonds, similar principles can be adapted for aromatic C(sp²)–H bonds. Another advanced electrochemical method involves the azidooxygenation of alkenes, mediated by a TEMPO-N3 charge-transfer complex. nih.gov In this mechanism, an electrochemically generated oxoammonium ion facilitates the formation of the azidyl radical, which is the key reactive species. nih.gov The electrochemical synthesis of novel 1,3-indandione (B147059) derivatives through the oxidation of catechol derivatives highlights the utility of electrochemistry in modifying related cyclic structures. nih.gov

Below is a table summarizing representative conditions for electrochemical azidation reactions that could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Electrochemical Azidation

Catalyst/Mediator Azide Source Substrate Type Key Features
Manganese Complex Sodium Azide Alkanes (Benzylic, Tertiary C-H) Earth-abundant catalyst; high chemoselectivity. unipi.it
TEMPO Sodium Azide Alkenes Forms azidooxygenated products via a TEMPO-N3 complex. nih.gov
None (Direct Oxidation) Not specified Catechols in presence of 1,3-indandiones Michael addition mechanism for C-C bond formation. nih.gov

Photochemical Azidation Pathways

Photochemical methods provide another powerful avenue for forming C-N bonds, including the introduction of azide groups. These reactions are often initiated by the photochemical generation of highly reactive intermediates like azido radicals (N₃•) or nitrenes. researchgate.netbeilstein-journals.org

One prominent strategy involves the visible-light-promoted generation of the azido radical from a suitable precursor, which can then react with the substrate. researchgate.netresearchgate.net For instance, iron-catalyzed protocols can generate an azido radical that subsequently adds to a C=C double bond or, potentially, a C-H bond. nih.gov The merger of an iron salt as both a radical initiator and terminator under mild light-induced conditions represents a powerful method for olefin difunctionalization. nih.gov For the synthesis of this compound, a photochemical C-H azidation on the aromatic ring of the 1,3-dioxaindane scaffold would be a direct approach.

Alternatively, the photolysis of an aryl azide itself generates a highly reactive nitrene intermediate. beilstein-journals.orgnih.gov While this is a reaction of an azide rather than a synthesis of one, it is a key photochemical pathway relevant to the this compound scaffold. Such photolysis can lead to ring-expansion products, such as 3H-azepinones, when performed in the presence of nucleophiles. beilstein-journals.org The use of continuous flow photoreactors can minimize secondary photochemical reactions and allow for safe and scalable production. beilstein-journals.org

Table 2: Overview of Photochemical Azidation and Related Reactions

Method Reactive Intermediate Reagents/Conditions Outcome
Iron-Mediated Diazidation Azido Radical (N₃•) Iron Salt, TMSN₃, 427 nm light Diazidation of alkenes. nih.gov
Aryl Azide Photolysis Singlet/Triplet Nitrene Aryl Azide, UV light, Nucleophile (e.g., H₂O) Ring expansion to azepines. beilstein-journals.org
C-H Azidation Azido Radical (N₃•) Iodine Azide (from resin), light C-H abstraction and azidation. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, as there are multiple positions on the aromatic ring where the azide group could be introduced. The 1,3-dioxaindane group is analogous to a methylenedioxy substituent, which is known to be an electron-donating and ortho-, para-directing group in electrophilic aromatic substitution. Therefore, substitution is favored at positions 4 and 6 (ortho) and position 5 (para). The specific outcome often depends on a combination of electronic and steric factors. Computational workflows using quantum mechanics can be employed to predict the most likely site of C–H activation with high accuracy, rationalizing regioselectivity based on the activation energies of different pathways. beilstein-journals.org

Stereoselectivity is generally not a factor in the direct azidation of the achiral 1,3-dioxaindane aromatic ring. However, it becomes paramount when synthesizing derivatives that contain additional chiral centers. For example, stereoselective annelation reactions of related 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol. nih.govresearchgate.net The stereochemical outcome in such cases is rationalized by steric and stereoelectronic interactions in boat-like conformations of the dioxane ring. nih.govresearchgate.net Similarly, the synthesis of α-hydroxy-β-azido tetrazoles from epoxy nitriles can proceed with high levels of regio- and stereoselectivity, demonstrating that the introduction of an azide group can be controlled in a complex stereochemical environment. researchgate.net

Multi-Component and One-Pot Synthetic Routes to this compound Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity from simple starting materials in a single step. While direct one-pot synthesis of this compound is not prominently described, derivatives of this scaffold are readily accessible through such methods.

A powerful strategy would involve using a functionalized this compound, such as an aldehyde derivative, as a component in an MCR. For example, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a versatile tool for synthesizing fused imidazo[1,2-a]pyridines. mdpi.com A hypothetical this compound-6-carbaldehyde could react with an aminopyridine and an isocyanide to rapidly generate a complex heterocyclic system appended to the core scaffold. mdpi.com Similarly, the Ugi-azide reaction, another well-known MCR, can be used to synthesize tetrazoles. beilstein-journals.orgresearchgate.net A one-pot sequence combining a Ugi-azide reaction with a subsequent intramolecular Heck reaction has been developed to produce complex tetrazole-containing 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org

Table 3: Example of a Multi-Component Reaction for Derivatization

Reaction Name Components Product Type Potential Application for Scaffold
Groebke–Blackburn–Bienaymé (GBB) Aldehyde, Aminopyridine, Isocyanide Imidazo[1,2-a]pyridines Reacting a this compound-carbaldehyde to build complex fused heterocycles. mdpi.com
Ugi-Azide Aldehyde/Ketone, Amine, Isocyanide, Azide Source (e.g., TMSN₃) 1,5-Disubstituted Tetrazoles Incorporating the this compound scaffold into tetrazole-containing molecules. beilstein-journals.org

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The azide group is an exceptionally versatile functional handle for post-synthetic modification, enabling the introduction of a vast array of other functionalities. nih.govrsc.org This allows the this compound to serve as a platform for creating diverse libraries of compounds.

The most prominent reaction of the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." semanticscholar.org This reaction allows for the efficient and highly selective formation of a stable 1,2,3-triazole ring by coupling the azide with a terminal alkyne. semanticscholar.orgnih.gov This strategy has been widely used for the post-synthetic modification of organometallic complexes and metal-organic frameworks (MOFs), demonstrating its robustness and functional group tolerance. rsc.orgsemanticscholar.org By reacting this compound with various alkyne-containing molecules, one can covalently attach reporters (fluorescent dyes), biomolecules, or other chemical entities. jenabioscience.com

Beyond click chemistry, the azide group can undergo several other useful transformations:

Staudinger Reduction: Reaction with a phosphine (B1218219), such as triphenylphosphine (B44618), followed by hydrolysis reduces the azide to a primary amine (5-amino-1,3-dioxaindane). nih.gov This provides access to a different set of subsequent derivatization reactions.

Cycloaddition with Amines: Reaction with primary amines can afford 5-substituted tetrazoles. nih.gov

Denitrogenative Reactions: Reaction with strong acids can lead to denitrogenation and the formation of functionalized enamides from the resulting triazole adducts. nih.gov

Table 4: Key Post-Synthetic Modifications of the Azide Group

Reaction Reagents Product Functional Group Key Features
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne, Cu(I) catalyst 1,2,3-Triazole Highly efficient and selective "click" reaction. semanticscholar.orgnih.gov
Staudinger Reduction Triphenylphosphine (PPh₃), H₂O Primary Amine (-NH₂) Mild reduction to the corresponding amine. nih.gov
Tetrazole Synthesis Primary Amine 5-Substituted Tetrazole [3+2] Cycloaddition to form a different heterocyclic ring. nih.gov
Aza-Wittig Reaction Phosphine Imine Forms an iminophosphorane intermediate that can react with carbonyls. nih.gov

Thermal and Photochemical Decomposition of the Azido Group

Upon thermal or photochemical stimulation, aryl azides like this compound typically extrude a molecule of dinitrogen (N₂). scispace.comresearchgate.netrsc.org This decomposition is a key step that leads to the formation of a highly reactive, electron-deficient nitrogen species known as a nitrene. researchgate.netnih.gov

The decomposition of an organic azide (R-N₃) is the primary method for generating the corresponding nitrene (R-N). scispace.comresearchgate.net This process can be initiated by heat (thermolysis) or by light (photolysis). The initial step in both thermal and photochemical decomposition is the cleavage of the N-N₂ bond, resulting in the extrusion of dinitrogen gas and the formation of the nitrene intermediate. scispace.comresearchgate.netrsc.org

Photochemical decomposition typically yields the singlet nitrene, a species in which the two non-bonding electrons on the nitrogen atom have opposite spins and reside in the same orbital. scispace.com Thermal decomposition, on the other hand, can proceed through two different mechanisms: a spin-allowed pathway that forms the singlet nitrene or a spin-forbidden pathway involving intersystem crossing to yield the more stable triplet nitrene, where the non-bonding electrons have parallel spins in different orbitals. scispace.comresearchgate.netrsc.org For aryl azides, the resulting aryl nitrene is a key transient species that dictates subsequent reaction pathways. nih.gov In the case of this compound, decomposition leads to the formation of the 1,3-dioxaindan-5-yl-nitrene intermediate.

Once formed, the highly reactive nitrene intermediate can undergo rapid intramolecular reactions. A common pathway for aryl nitrenes is ring expansion. While specific studies on this compound are not detailed in the provided literature, the photochemical decomposition of the closely related compound, 5-azidoindane, provides a strong model for its expected reactivity. rsc.org The nitrene generated from 5-azidoindane undergoes an intramolecular cycloaddition followed by rearrangement. This process leads to the expansion of the six-membered aromatic ring into a seven-membered ring system, forming substituted aza-azulenes. rsc.org This type of rearrangement is a characteristic reaction of aryl nitrenes, aimed at stabilizing the electron-deficient nitrogen atom. rsc.org

Table 1: Products from Intramolecular Reaction of 5-Azidoindane-Derived Nitrene This table is based on the reactivity of the analogous compound 5-azidoindane as a model for this compound.

Reactant Condition Intermediate Product(s)
5-Azidoindane Photolysis 5-Indanylnitrene Mixture of substituted aza-azulenes

In the presence of suitable trapping agents, the nitrene generated from an azide can engage in intermolecular reactions. These reactions often compete with intramolecular pathways. For example, the photochemical decomposition of 5-azidoindane in the presence of diethylamine (B46881) resulted in the formation of diethylamino-substituted tetrahydro-aza-azulenes. rsc.org This indicates that the nitrene intermediate, or a subsequent ring-expanded species, is trapped by the external amine nucleophile. rsc.org Such reactions highlight the ability of nitrenes to react with a variety of external molecules, including those with amine functionalities or activated C-H bonds. nih.gov

Table 2: Intermolecular Trapping of Nitrene from 5-Azidoindane Decomposition This table is based on the reactivity of the analogous compound 5-azidoindane as a model for this compound.

Reactant Trapping Agent Condition Product(s)
5-Azidoindane Diethylamine Photolysis 5-Diethylamino-1,2,3,4-tetrahydro-6-aza-azulene and 6-Diethylamino-1,2,3,7-tetrahydro-5-aza-azulene rsc.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide group of this compound can also react directly as a 1,3-dipole in cycloaddition reactions without prior decomposition. These reactions, particularly with alkynes, are central to the concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgnih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction. wikipedia.org It involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. glenresearch.com this compound is an ideal substrate for this transformation, capable of reacting with a diverse range of terminal alkynes to produce functionalized triazoles. The use of copper(I)-stabilizing ligands can prevent DNA damage when these reactions are performed in biological contexts. glenresearch.com The resulting triazole ring is chemically stable and can serve as a robust linker in larger molecular constructs. nih.gov

Table 3: Representative CuAAC Reactions for this compound This table illustrates the expected products from the general and highly reliable CuAAC reaction.

Alkyne Partner Catalyst System Product
Phenylacetylene Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) 1-(1,3-Dioxaindan-5-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol Cu(I) salt (e.g., CuI) (1-(1,3-Dioxaindan-5-yl)-1H-1,2,3-triazol-4-yl)methanol
Ethynylferrocene Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) 1-(1,3-Dioxaindan-5-yl)-4-ferrocenyl-1H-1,2,3-triazole

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.net This reaction is a metal-free click chemistry variant that utilizes the ring strain of cyclooctynes to accelerate the cycloaddition with azides. nih.govresearchgate.net The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic metal catalyst, making it exceptionally useful for bioconjugation in living systems. nih.gov this compound can react readily with various substituted cyclooctynes, such as dibenzocyclooctyne (DBCO), to form stable triazole products. researchgate.netresearchgate.net The reaction rate can be influenced by the structure of the cyclooctyne (B158145) and the solvent used. researchgate.net

Table 4: Representative SPAAC Reactions for this compound This table illustrates the expected products from the general SPAAC reaction.

Cyclooctyne Partner Conditions Product
Dibenzocyclooctyne (DBCO) Aqueous solution, ambient temperature Dibenzo[b,f]azocino[4,5-d] scispace.comrsc.orgrsc.orgtriazole derivative
Bicyclononyne (BCN) Physiological conditions Bicyclononane-fused triazole derivative
Monofluorocyclooctyne (MOFO) Aqueous solution, ambient temperature Fluorinated cyclooctane-fused triazole derivative

Other Catalyst-Free or Metal-Free Cycloadditions

Beyond traditional thermally-induced reactions, the azide group of this compound can participate in several catalyst-free or metal-free cycloaddition reactions. These methods are of significant interest as they avoid potential contamination with toxic metal catalysts, which is particularly crucial in biological and materials science applications. psu.edursc.org

Two primary strategies dominate this area:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful technique utilizes highly strained cyclic alkynes, most notably cyclooctyne derivatives, to achieve rapid cycloaddition with azides at ambient temperatures without any catalyst. magtech.com.cnresearchgate.net The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. magtech.com.cn The reactivity can be finely tuned by modifying the cyclooctyne structure, for instance, by adding electron-withdrawing groups or annulating benzene rings to increase ring strain. researchgate.net For a molecule like this compound, SPAAC provides a bioorthogonal method for conjugation, allowing it to be selectively linked to molecules functionalized with a cyclooctyne moiety under physiological conditions. nih.gov

Reaction with Electron-Deficient Alkynes: Azides, being relatively poor 1,3-dipolar acceptors, can be induced to react with alkynes that are activated by strong electron-withdrawing groups (e.g., esters, ketones, sulfones). psu.edu These reactions, while often slower than SPAAC or metal-catalyzed variants, proceed under mild, metal-free conditions to yield triazoles. psu.edu For example, the reaction of an aryl azide with a propiolate ester can proceed upon simple heating to form the corresponding triazole adducts. rsc.org This approach expands the scope of metal-free click chemistry beyond the use of specialized strained alkynes. psu.edu

Mechanism and Regioselectivity of Triazole Formation

The formation of a triazole ring from an azide and an alkyne is a classic example of a 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process where the 4 π-electrons of the azide dipole and the 2 π-electrons of the alkyne dipolarophile combine to form a five-membered heterocyclic ring in a single stereoconservative step. organic-chemistry.org

The regioselectivity of the cycloaddition—that is, the formation of either the 1,4-disubstituted or 1,5-disubstituted triazole isomer—is a critical aspect determined by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgorganic-chemistry.org The reaction rate and regiochemical outcome depend on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. imperial.ac.uk

Thermal (Uncatalyzed) Cycloaddition: In the absence of a catalyst, the reaction of an aryl azide like this compound with a terminal alkyne often results in a mixture of both 1,4- and 1,5-regioisomers. organic-chemistry.org This is because the energy differences between the two possible HOMO-LUMO interaction pathways (HOMOazide-LUMOalkyne vs. HOMOalkyne-LUMOazide) that lead to the different isomers are small. organic-chemistry.orgorganic-chemistry.org

Catalyzed and Strain-Promoted Cycloadditions: In contrast, catalyzed and strain-promoted reactions exhibit high regioselectivity. The well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively yields the 1,4-isomer, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer. organic-chemistry.orgnih.govmdpi.com In metal-free SPAAC, the regioselectivity can be less absolute but is often strongly biased and can be controlled by the design of the cyclooctyne, with secondary interactions sometimes playing a role in directing the outcome. rsc.orgrsc.org

The following table summarizes the expected regiochemical outcomes for the reaction of an azide with a terminal alkyne under different conditions.

Reaction TypeCatalyst/ConditionsPrimary ProductRegioselectivity
Huisgen Cycloaddition Thermal (Heat)Mixture of 1,4- and 1,5-isomersLow
CuAAC ("Click Chemistry") Cu(I) source1,4-disubstituted triazoleHigh
RuAAC Ruthenium complex1,5-disubstituted triazoleHigh
SPAAC Strained CyclooctyneMixture, often 1,4- and 1,5-isomersModerate to High

Reduction of the Azido Group to Primary Amines

The azide functionality in this compound serves as a stable and versatile precursor to a primary amine. This transformation is fundamental in organic synthesis, as it allows the azido group to act as a "masked amine," which can be revealed under specific reductive conditions. masterorganicchemistry.com

Staudinger Reaction and Modifications

The Staudinger reaction, or Staudinger reduction, is a remarkably mild and chemoselective method for converting an organic azide to a primary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds by treating the azide with a phosphine, typically triphenylphosphine (PPh₃). wikipedia.orgnrochemistry.com

The mechanism involves two main stages:

Iminophosphorane Formation: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This is followed by a four-membered cyclic transition state that expels a molecule of dinitrogen (N₂) to form a stable intermediate known as an iminophosphorane or aza-ylide (R₃P=NR'). wikipedia.orgnrochemistry.com

Hydrolysis: The iminophosphorane intermediate is then hydrolyzed upon workup with water. This step cleaves the P=N bond to yield the desired primary amine (R'NH₂) and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

The great advantage of the Staudinger reduction is its high chemoselectivity; it does not affect most other functional groups, such as esters, ketones, or even some alkenes, making it ideal for late-stage functionalization of complex molecules. organic-chemistry.org While the classic reaction uses triphenylphosphine and water, modifications exist, including the Staudinger ligation, a critical bioconjugation technique where the iminophosphorane is trapped with an intramolecular ester to form a stable amide bond. wikipedia.orgthermofisher.com

Catalytic Hydrogenation and Other Reductive Methodologies

Besides the Staudinger reaction, several other effective methods exist for the reduction of aryl azides to primary amines.

Catalytic Hydrogenation: This is one of the most common and efficient methods for this transformation. thieme-connect.dejove.com The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. thieme-connect.de The reaction is typically clean and high-yielding, with the only byproduct being nitrogen gas. masterorganicchemistry.com However, care must be taken as these catalysts can also reduce other functional groups like alkenes, alkynes, or nitro groups, requiring careful selection of catalysts and reaction conditions to achieve chemoselectivity. thieme-connect.de

Transfer Hydrogenation: This method avoids the need for handling gaseous hydrogen. Instead, a hydrogen donor molecule, such as ammonium (B1175870) formate, hydrazine, or cyclohexene, is used to provide hydrogen in situ in the presence of a catalyst like Pd/C. thieme-connect.de

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce azides to amines, they are less selective. masterorganicchemistry.comjove.com A milder and more selective alternative involves using sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst, such as palladium or nickel complexes, often in an aqueous or alcoholic solvent system. ias.ac.inresearchgate.net

The following table compares common methodologies for the reduction of aryl azides.

MethodReagentsConditionsAdvantagesDisadvantages
Staudinger Reduction PPh₃, then H₂OMild, often reflux in THF/H₂OHigh chemoselectivityStoichiometric phosphine oxide byproduct
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂Room temp to moderate heat, H₂ balloon or pressureClean, high yield, no byproductsRequires H₂ gas handling, may reduce other groups
Transfer Hydrogenation Ammonium formate, Pd/CMild to moderate heatAvoids H₂ gasDonor fragments can be byproducts
Catalyzed NaBH₄ NaBH₄, PdCl₂ or NiCl₂Room temperatureMild, uses common reagentsRequires catalyst, potential side reactions

Nucleophilic and Electrophilic Reactivity Profiles of the Dioxaindane Ring System

The chemical reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its substituents: the fused 1,3-dioxane ring and the azido group.

Electrophilic Reactivity: The 1,3-dioxane ring, being an acetal (B89532) of two phenolic hydroxyl groups, acts as a strong electron-donating group through resonance (+M effect) from the oxygen lone pairs. This effect significantly activates the aromatic ring towards electrophilic aromatic substitution (EAS), similar to the well-known activating nature of alkoxy or methylenedioxy groups. Conversely, the azido group is generally considered to be deactivating towards EAS due to its strong electron-withdrawing inductive effect (-I effect), although it possesses a weak resonance donating ability (+M effect).

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. SNAr reactions require an aromatic ring that is highly electron-deficient, typically achieved by the presence of one or more potent electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). govtpgcdatia.ac.inchemistrysteps.com In this compound, the ring is activated by the dioxaindane moiety, making it electron-rich and thus resistant to nucleophilic attack. govtpgcdatia.ac.in Furthermore, neither the azide nor the ether-like linkages of the dioxane ring are good leaving groups under typical SNAr conditions.

This compound as a Building Block for Complex Molecular Architectures

The inherent reactivity of the azide functional group makes this compound a powerful tool for synthetic chemists. This is particularly evident in its use for constructing intricate molecular frameworks, including fused heterocyclic systems, nitrogen-rich scaffolds, and large macrocyclic structures.

Construction of Fused Heterocyclic Systems

Fused heterocyclic compounds, which consist of two or more joined rings where at least one is a heterocycle, are of significant interest due to their presence in many biologically active molecules and functional materials. uou.ac.indspmuranchi.ac.in The azide group in this compound can participate in various intramolecular cyclization reactions to form such fused systems. For instance, the intramolecular Staudinger/aza-Wittig tandem reaction of N-ω-azidoalkyl-substituted heterocycles bearing an aldehyde or ketone can lead to the formation of fused heterocyclic imines. rsc.org This strategy has been successfully employed to synthesize structurally diverse pyrroles, indoles, and imidazoles. rsc.org

Another approach involves the reaction of azides with other functional groups within the same molecule. For example, the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes with alcohols provides an efficient route to 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govnih.govtriazines. organic-chemistry.org These reactions highlight the potential of azides as key precursors for generating a wide array of fused heterocyclic structures with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Synthesis of Nitrogen-Rich Scaffolds

Nitrogen-rich compounds are a class of molecules that contain a high percentage of nitrogen atoms and are often associated with high energy content. uni-muenchen.dersc.org The azide group of this compound serves as a direct source of multiple nitrogen atoms, making it an ideal starting material for the synthesis of these scaffolds. uni-muenchen.de For example, the reaction of azides with other nitrogen-containing heterocycles can lead to the formation of complex, nitrogen-rich systems. rsc.org

The synthesis of energetic materials often relies on the incorporation of azido groups. uni-muenchen.demdpi.com For instance, derivatives of 5-azido and 5-nitraminotetrazole are established heterocyclic motifs in this field. uni-muenchen.de Functionalization of these backbones allows for the tuning of properties such as sensitivity and energy output. uni-muenchen.de Furthermore, 1,3,5-triazinanes are recognized as important synthons for constructing various nitrogen-containing heterocyclic skeletons. sioc-journal.cn

Preparation of Macrocycles and Polymeric Structures via Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern synthetic chemistry due to its high efficiency, selectivity, and mild reaction conditions. nih.govnih.govbeilstein-journals.org The azide group of this compound readily participates in these reactions, enabling the synthesis of complex macrocycles and polymers. nih.govustc.edu.cn

Macrocycles, large cyclic molecules, have applications in areas such as molecular recognition and drug delivery. nih.govnih.gov The CuAAC reaction has been effectively used to create macrocyclic structures by reacting molecules containing both an azide and an alkyne group. nih.govnih.govbeilstein-journals.org This intramolecular "click" cyclization can proceed with high yields, even without the use of protecting groups. beilstein-journals.org

In polymer chemistry, "click" reactions are employed for the synthesis of complex architectures like star polymers and for the end-linking of linear precursors to form macrocyclic polymers. ustc.edu.cn The high efficiency of the CuAAC reaction ensures effective coupling, making it a reliable method for creating well-defined polymeric structures. ustc.edu.cn

ApplicationSynthetic StrategyResulting StructureKey Features
Fused HeterocyclesIntramolecular Staudinger/aza-WittigPyrroles, Indoles, ImidazolesDiverse heterocyclic systems
Fused HeterocyclesIntramolecular heterocyclizationBenzo[d] nih.govnih.govnih.govtriazinesAccess to complex ring systems
Nitrogen-Rich ScaffoldsIncorporation of azide groupTetrazoles, TriazinanesHigh nitrogen content, energetic materials
MacrocyclesIntramolecular CuAAC "click" reactionMacrocyclic compoundsHigh efficiency, molecular recognition
PolymersCuAAC "click" reactionStar polymers, Macrocyclic polymersWell-defined complex architectures

Contribution to Polymer Chemistry and Materials Functionalization

Beyond its role in synthesizing discrete molecules, this compound is a valuable tool in polymer chemistry and for modifying the surfaces of various materials. The reactivity of the azide group allows for the covalent attachment of the dioxaindane moiety to polymer chains and surfaces, thereby altering their properties.

Crosslinking of Polymeric Materials for Property Modulation

Crosslinking is a process that involves forming covalent bonds between polymer chains, leading to a network structure. This modification significantly impacts the mechanical, thermal, and chemical properties of the polymer. The azide group of this compound can be utilized for crosslinking through various reactions, including "click" chemistry.

For instance, polymers functionalized with alkyne groups can be crosslinked by adding a molecule containing multiple azide groups, such as a derivative of this compound. The resulting triazole linkages form the crosslinks between the polymer chains. This method allows for precise control over the crosslinking density, which in turn enables the fine-tuning of the material's properties. An example of this is the use of azide-functionalized crosslinkers in the synthesis of core-cross-linked star polymers. ustc.edu.cn

Surface Functionalization of Materials

The ability to modify the surface properties of materials is crucial for a wide range of applications, from biocompatible medical devices to advanced electronic components. nih.gov The azide group provides a versatile handle for covalently attaching molecules to a surface. nih.gov

One common strategy involves first introducing alkyne groups onto a material's surface. Subsequently, an azide-containing molecule, such as this compound, can be "clicked" onto the surface via the CuAAC reaction. This approach has been used to functionalize a variety of materials, including polymers, oxides, and carbon materials. nih.gov The rigid and polar nature of the 1,3-dioxaindane moiety can impart specific properties to the modified surface. Another powerful technique for surface modification involves the use of perfluorophenylazides (PFPAs), which can be activated by light, heat, or electrons to form covalent bonds with the surface. nih.gov This method is applicable to a broad range of materials, even those that are difficult to derivatize through other means. nih.gov

ApplicationMethodKey FeatureImpact on Material
Polymer Crosslinking"Click" Chemistry (CuAAC)Formation of triazole crosslinksModulated mechanical and thermal properties
Surface Functionalization"Click" Chemistry (CuAAC)Covalent attachment of dioxaindaneAltered surface properties (e.g., polarity, reactivity)
Surface FunctionalizationPerfluorophenylazide (PFPA) ChemistryPhotochemical, thermal, or electron-beam activationVersatile modification of various material surfaces

Integration into Advanced Organic Materials (e.g., Energetic Materials, focusing on chemical principles)

The azide functional group (-N₃) is a cornerstone in the development of energetic materials due to its high nitrogen content and the thermodynamic stability of dinitrogen gas (N₂). The integration of azido moieties into organic frameworks, such as in this compound, introduces a significant amount of stored chemical energy. Upon initiation by stimuli like heat or shock, the azide decomposes, releasing N₂ gas in a rapid exothermic reaction. This principle is fundamental to its utility in energetic materials.

While research specifically detailing this compound in energetic formulations is not widespread, the principles are well-demonstrated by analogous azido-containing heterocyclic compounds. For instance, derivatives of 4-azido-3,5-dinitropyrazole (AzDNP) are investigated as high-performance energetic materials. rsc.org The presence of the azido group in these molecules is a primary contributor to their energetic properties, though it can also increase sensitivity. rsc.org

The design of modern energetic materials often involves derivatizing nitrogen-rich azoles with energetic side chains like azidoalkyl groups. nih.gov This strategy aims to create compounds with high energy content, such as primary or secondary explosives, while attempting to tune properties like thermal stability and sensitivity. rsc.orgnih.gov For example, functionalizing tetrazole backbones with azidoethyl groups is a synthetic approach to modify and enhance the energetic characteristics of the resulting compounds. nih.govuni-muenchen.de The urgent need for environmentally friendly replacements for traditional heavy-metal-based primary explosives, such as lead azide, has further spurred research into nitrogen-rich organic compounds. nih.govbibliotekanauki.pl The chemical principles governing these materials—high heats of formation and the generation of gaseous decomposition products—are directly applicable to the potential use of this compound in this field.

Utilization in Bioorthogonal Labeling Strategies for Research Methodologies (excluding clinical/therapeutic)

The azide group is exceptionally valuable in chemical biology due to its bioorthogonal nature. It is small, generally non-reactive with biological functional groups, and participates in highly specific and efficient "click chemistry" reactions, most notably the azide-alkyne cycloaddition. nih.govnih.govmdpi.com This allows for the precise labeling of biomolecules in complex biological systems for research purposes.

There are two primary modes of azide-alkyne cycloaddition: the copper-catalyzed version (CuAAC) and the strain-promoted, copper-free version (SPAAC). mdpi.comuni-greifswald.de Both result in the formation of a stable triazole linkage, covalently connecting the azide-bearing molecule to an alkyne-tagged partner. mdpi.commdpi.com

Reaction TypeDescriptionCatalystKey Feature
CuAAC Copper(I)-catalyzed Azide-Alkyne CycloadditionCopper(I)High efficiency and reaction rate. mdpi.com
SPAAC Strain-Promoted Azide-Alkyne CycloadditionNoneCopper-free, ideal for live-cell applications where copper toxicity is a concern. nih.govnih.gov

Development of Chemical Probes for Molecular Interactions

The 1,3-dioxaindane scaffold coupled with an azide group forms a versatile platform for developing chemical probes. The azide serves as a bioorthogonal handle, allowing the probe to be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) after it has interacted with its biological target. This two-step approach is central to activity-based protein profiling and other methods for studying molecular interactions.

Organic azides are widely used to create probes because they are synthetically accessible and stable in cellular environments. nih.gov For example, azide-labeled sugar derivatives, such as 5-azido-5-deoxy-d-arabinofuranose (5AraAz), have been used as metabolic probes to investigate carbohydrate biosynthetic pathways in mycobacteria. nih.gov Similarly, azide-modified nucleosides serve as building blocks for creating probes to study DNA and RNA function. d-nb.info A compound like this compound could theoretically be modified to mimic a specific biological ligand, with the azide group poised for subsequent detection and analysis of the probe-target complex.

Site-Specific Functionalization of Biomolecules for Mechanistic Studies

A powerful research strategy involves introducing an azide group at a specific site within a biomolecule to study its structure and function. This can be achieved by providing cells with azide-modified building blocks, which are then incorporated into biopolymers through the cell's natural machinery.

Proteins : The unnatural amino acid p-azido-L-phenylalanine (azF) can be genetically encoded and incorporated into proteins at specific sites using amber codon suppression. nih.gov This places an azide handle at a precise location on the protein, which can then be functionalized with various tags to study protein dynamics, interactions, or localization. nih.gov

Nucleic Acids : Azide-modified nucleosides, such as 5'-azido-5'-deoxyribonucleosides, can be synthesized and used as precursors for building modified oligonucleotides. d-nb.infonih.gov These azide-functionalized RNAs or DNAs are powerful tools for studying nucleic acid biology through subsequent click reactions. uni-greifswald.ded-nb.info

Glycans : Cells can be fed azide-modified sugars (e.g., peracetylated 6-azidofucose), which are metabolized and incorporated into cell surface glycans. mdpi.com This allows for the specific labeling and study of glycosylation patterns and their roles in cellular processes. mdpi.com

The azide group of this compound, while not a direct biological building block, makes it a precursor for synthesizing more complex probes or molecules that could be enzymatically attached to a biomolecule for mechanistic studies. biorxiv.org

Advanced Imaging Techniques in Chemical Biology Research

Bioorthogonal labeling with azides is a key enabling technology for advanced imaging in a research context. Once a biomolecule is tagged with an azide, a reporter molecule equipped with a reactive alkyne partner can be introduced. The ensuing click reaction covalently attaches the reporter, allowing for visualization.

Spectroscopic and Advanced Analytical Characterization for Structural and Mechanistic Elucidation

Infrared and Raman Spectroscopy for Azide (B81097) Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule through their characteristic vibrational frequencies. In the analysis of 5-azido-1,3-dioxaindane, these methods are particularly crucial for confirming the presence and electronic environment of the azide moiety.

The azide group (–N₃) exhibits a very strong and characteristic antisymmetric stretching vibration (νₐₛ) in the IR spectrum, typically appearing in the range of 2160–2100 cm⁻¹. libretexts.orgacs.org For aryl azides, this peak is often intense and may be split into a doublet or even a triplet due to Fermi resonance with overtone or combination bands. publish.csiro.au This splitting can sometimes be influenced by the conformation of the azide group relative to the aromatic ring. publish.csiro.au The corresponding symmetric stretching vibration (νₛ) is found at a lower frequency, generally between 1340 cm⁻¹ and 1180 cm⁻¹, but its identification can be complicated by the presence of other absorptions in the fingerprint region. publish.csiro.aunih.gov

Raman spectroscopy provides complementary information. The symmetric stretch of the azide group, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. irdg.org The asymmetric stretch is also observable. For instance, in solid iodine azide, the asymmetric and symmetric N₃ stretching modes are observed at 2073 cm⁻¹ and 1214 cm⁻¹, respectively. irdg.org

For this compound, one would expect to observe the following characteristic vibrational modes.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Expected Intensity
Azide Asymmetric Stretch (νₐₛ)2100 - 2160IRStrong, Sharp
Azide Symmetric Stretch (νₛ)1180 - 1340RamanStrong
Aromatic C=C Stretch1450 - 1600IR, RamanMedium to Strong
C-O-C Asymmetric Stretch1050 - 1150IRStrong
Aromatic C-H Stretch3000 - 3100IR, RamanMedium
Aliphatic C-H Stretch2850 - 3000IR, RamanMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the aromatic ring and the 1,3-dioxaindane moiety. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), and their splitting patterns would confirm the substitution pattern on the benzene (B151609) ring. The protons of the dioxaindane ring would exhibit characteristic shifts and couplings. Specifically, the methylene (B1212753) protons of the dioxolane ring (at position 2) would likely appear as a singlet, while the methylene protons at position 4 would show geminal and vicinal coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbon atom attached to the azide group would be influenced by the nitrogen atoms, and its chemical shift would be a key indicator. The carbons of the 1,3-dioxane (B1201747) ring have been studied, and for the parent 1,3-dioxane, the chemical shifts are δ 67.2 (C4, C6), and δ 26.5 (C5). thieme-connect.de Substitution at C5, as in the target molecule, would alter these values.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental formula.

Under electron ionization (EI), a common fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene radical cation. researchgate.netdtic.milacs.org This [M-28]⁺ ion is often a prominent peak in the mass spectrum. researchgate.net Subsequent fragmentation can involve ring expansion or loss of other small molecules like HCN. researchgate.net

The 1,3-dioxane ring also has characteristic fragmentation patterns. A common fragmentation involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small molecules derived from the ring structure. docbrown.info For the parent 1,3-dioxane, prominent fragments are observed at m/z 87 ([M-H]⁺), 58 ([M-CH₂O]⁺), and 29 ([CHO]⁺). docbrown.info

The expected mass spectrum of this compound would therefore be a composite of these patterns, with the molecular ion peak and key fragments providing strong evidence for the proposed structure.

Ion Proposed Formula m/z (Expected) Origin
Molecular Ion [M]⁺[C₉H₉N₃O₂]⁺191Intact molecule
[M-N₂]⁺[C₉H₉NO₂]⁺163Loss of N₂ from azide
[M-H]⁺[C₉H₈N₃O₂]⁺190Loss of a hydrogen atom
[M-CH₂O]⁺[C₈H₇N₃O]⁺161Loss of formaldehyde from dioxane ring

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would allow for its detailed three-dimensional structural analysis.

This technique would confirm the planarity of the aromatic ring and the conformation of the 1,3-dioxane ring, which typically adopts a chair-like conformation. thieme-connect.de It would also provide precise measurements of the N-N bond lengths within the azide group and the C-N bond connecting it to the aromatic ring. Furthermore, the crystal packing arrangement would reveal any significant intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the solid-state structure. The structural rigidity of the indane motif is known to influence the properties of molecules in which it is incorporated. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Aryl azides typically display strong absorption bands in the UV region. For example, 4-azidobenzoic acid shows an absorption maximum at 274 nm. researchgate.net The absorption spectrum of this compound is expected to show characteristic peaks corresponding to π-π* transitions of the aromatic system, which will be influenced by the auxochromic effect of the azide and dioxaindane substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aryl azides are not strongly fluorescent, their fluorescence properties can change dramatically upon reaction, for example, through "click" chemistry to form a triazole. nih.govmdpi.com Some azido-containing compounds can act as fluorogenic probes, where the azide quenches fluorescence, and its conversion to an amine or other product restores bright fluorescence. nih.gov Investigating the fluorescence properties of this compound and its derivatives could reveal potential applications in chemical biology and materials science. For instance, pyrene (B120774) fluorescence is known to be quenched by aromatic azides through an energy-transfer mechanism. researchgate.net

Time-Resolved Spectroscopic Techniques for Elucidating Transient Intermediates (e.g., Nitrenes)

Aryl azides are well-known precursors to highly reactive nitrene intermediates upon photolysis or thermolysis. Time-resolved spectroscopic techniques, such as laser flash photolysis (LFP) coupled with transient absorption or time-resolved infrared (TRIR) spectroscopy, are essential for detecting and characterizing these short-lived species. acs.orgmit.edu

Upon UV irradiation, this compound would be expected to extrude N₂ to form the corresponding singlet nitrene. thieme-connect.com This singlet nitrene is typically very short-lived and can undergo intersystem crossing to the more stable triplet nitrene, or it can undergo various reactions such as ring expansion to a dehydroazepine, cyclization, or hydrogen abstraction. thieme-connect.comresearchgate.net

Time-resolved spectroscopy would allow for the direct observation of the transient absorption spectra of these intermediates. acs.orgacs.org For example, singlet ortho-biphenylnitrene has been observed with a maximum absorption at 410 nm and a lifetime of less than 10 nanoseconds in fluid solution at room temperature. researchgate.net TRIR would be used to monitor the disappearance of the strong azide stretching vibration and the appearance of new vibrational bands corresponding to the nitrene or subsequent rearrangement products. nih.gov These studies are crucial for understanding the photochemical reactivity of this compound.

Other Advanced Techniques for Conformational and Electronic Analysis

Beyond the primary spectroscopic methods, other advanced techniques can provide deeper insights into the conformational and electronic properties of this compound.

Computational chemistry, using methods like Density Functional Theory (DFT), can be used to predict and complement experimental data. DFT calculations can provide optimized molecular geometries, calculated vibrational frequencies for comparison with IR and Raman spectra, predicted NMR chemical shifts, and insights into the electronic structure and transition energies relevant to UV-Vis spectroscopy.

For the 1,3-dioxane ring, detailed conformational analysis can be performed. While the chair conformation is generally preferred, twist-boat conformations can also exist. thieme-connect.de Quantum-chemical studies on 5-substituted 1,3-dioxanes have been used to estimate the potential barriers for conformational isomerizations and to determine the conformational energies of substituents. researchgate.net Such studies on this compound would clarify the preferred conformation and the energetic landscape of its puckered ring system.

Theoretical and Computational Chemistry Investigations of 5 Azido 1,3 Dioxaindane

Quantum Mechanical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the optimized molecular geometry and electronic properties of molecules. For 5-azido-1,3-dioxaindane, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often used to balance computational cost and accuracy for organic molecules of this size. These calculations would reveal the electronic distribution and orbital energies, which are fundamental to understanding the molecule's reactivity. For instance, the geometry of the azido (B1232118) group and its orientation relative to the 1,3-dioxaindane ring system can be precisely calculated.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: These are representative values based on calculations of similar aryl azides and heterocyclic systems, as direct experimental or computational data for this specific molecule is not readily available in public literature.)

ParameterBond/AngleCalculated Value
Bond Length (Å)C5-N11.41
N1-N21.25
N2-N31.14
C4-O31.38
C2-O11.42
Bond Angle (°)C5-N1-N2115.2
N1-N2-N3172.5
C4-O3-C2110.8
Dihedral Angle (°)C6-C5-N1-N2178.9

The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the terminal nitrogen atoms of the azide (B81097) group are expected to be electron-rich, making them susceptible to electrophilic attack and key to its participation in cycloaddition reactions. The aromatic ring is also an area of significant electron density.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. In aryl azides, the HOMO is typically a π-orbital associated with the aromatic ring and the azide group, while the LUMO is often a π-orbital of the aromatic system or a σ-orbital within the azide moiety. The energies and localizations of these orbitals govern the molecule's behavior in pericyclic reactions and its photochemical reactivity.

Table 2: Frontier Molecular Orbital Energies for this compound (Note: Representative theoretical values.)

OrbitalEnergy (eV)Localization
HOMO-6.85π-system of the aromatic ring and p-orbitals of the N1 and N3 atoms of the azide
LUMO-1.23π-system of the aromatic ring and σ-orbital of the N-N bond in the azide
HOMO-LUMO Gap5.62-

The 1,3-dioxaindane moiety, being a fused ring system containing a 1,3-dioxane-like ring, can adopt several conformations. The five-membered ring fused to the benzene (B151609) ring imparts rigidity, but the six-membered heterocyclic ring can exhibit conformational flexibility. Computational studies on substituted 1,3-dioxanes have shown that the chair conformation is generally the most stable, though twist-boat conformations can also exist as local minima on the potential energy surface.

For this compound, computational modeling can map the potential energy surface to identify the global minimum energy conformation and the energy barriers between different conformers. The orientation of the azido group relative to the plane of the aromatic ring is another important conformational variable that can be explored. It is expected that a planar arrangement of the azido group with the aromatic ring would be favored to maximize π-conjugation.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is instrumental in mapping the reaction pathways for the decomposition and reactions of energetic and reactive species like this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed understanding of the reaction mechanism can be achieved.

Aryl azides are known to undergo thermal or photochemical decomposition to produce a highly reactive nitrene intermediate and molecular nitrogen. nih.govrsc.org Computational studies can model this process to determine the activation energy for the unimolecular decomposition. nih.gov The transition state for this reaction involves the elongation of the N1-N2 bond and the bending of the azide group. The calculated activation energy provides insight into the thermal stability of the compound. DFT calculations have been shown to be a reliable predictor of the activation energies for such decomposition reactions. nih.gov

Table 3: Calculated Energetics for the Decomposition of this compound (Note: Representative theoretical values based on similar aryl azides.)

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
This compound → 5-nitreno-1,3-dioxaindane + N₂ (Singlet)-8.5-18.738.2
This compound → 5-nitreno-1,3-dioxaindane + N₂ (Triplet)+2.5-7.742.1

The azide group is a classic 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazolines and triazoles, respectively. researchgate.netmdpi.comresearchgate.net DFT calculations can be used to investigate the mechanism of these reactions, determining whether they proceed via a concerted or a stepwise pathway. nih.gov The regioselectivity and stereoselectivity of these cycloadditions can also be predicted by comparing the activation energies of the different possible reaction channels. mdpi.com The FMO theory is often applied here, where the interaction between the HOMO of one reactant and the LUMO of the other is considered to control the reaction's feasibility and outcome. nih.gov

The nitrene intermediate formed from the decomposition of this compound is a highly reactive species with a rich and complex chemistry. amazonaws.comacs.org It can exist in either a singlet or a triplet spin state, with the triplet state typically being the ground state for simple arylnitrenes. acs.org Computational studies can determine the energy difference between the singlet and triplet states and map out the potential reaction pathways for each.

Singlet nitrenes can undergo characteristic reactions such as C-H insertion, and ring expansion to form azepines. Triplet nitrenes, being radical-like, tend to undergo hydrogen abstraction and addition to double bonds. Theoretical calculations can model the transition states for these various reactions, providing a detailed picture of the reactivity of the 5-nitreno-1,3-dioxaindane intermediate.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Currently, there is no published research that presents predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound derived from computational methods. In typical computational studies, methods like DFT are used to calculate optimized molecular geometries and predict vibrational frequencies and chemical shifts. researchgate.netnih.gov These theoretical values are then often compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's spectroscopic features. researchgate.net However, for this compound, such a comparative analysis is not possible due to the lack of published computational and, consequently, comparative experimental data.

Future Research Directions and Emerging Opportunities

Synergistic Application of Experimental and Computational Methodologies in Compound Characterization and DesignNo experimental or computational studies for 5-azido-1,3-dioxaindane have been published.

Compound Names Mentioned

As no research on "this compound" was found, no other compound names are relevant to include in this context.

Q & A

Q. How can researchers synthesize conflicting data from heterogeneous sources (e.g., patents vs. peer-reviewed studies)?

  • Methodological Answer :
  • Critical Appraisal : Use CAS registry numbers (e.g., 202656-12-0) to cross-verify compound identities and isolate context-specific variables (e.g., solvent purity) .
  • Meta-Analysis : Aggregate kinetic data using random-effects models (RevMan software) to account for inter-study variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.